SKA-121

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SKA-121: est un composé synthétique connu pour son rôle d'activateur sélectif des canaux potassiques activés par le calcium à conductance intermédiaire (KCa3.1). Il est également connu pour activer les canaux potassiques activés par le calcium à faible conductance (KCa2.3) mais avec une puissance significativement inférieure . Le composé a été largement étudié pour ses applications thérapeutiques potentielles, en particulier dans la recherche cardiovasculaire et neurologique .

Méthodes De Préparation

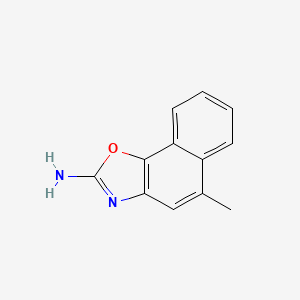

Voies de synthèse et conditions réactionnelles: SKA-121 est synthétisé par une approche de remplacement isostérique. La voie de synthèse détaillée implique la formation de la structure naphto[2,1-d]oxazol-2-amine, qui est un composant clé de this compound . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle: Bien que les méthodes de production industrielle spécifiques de this compound ne soient pas largement documentées, le composé est synthétisé en laboratoire à des fins de recherche. Le processus de production implique des techniques de synthèse organique standard, y compris des étapes de purification telles que la recristallisation et la chromatographie pour atteindre des niveaux de pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions: SKA-121 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants:

Réactions de substitution: Les réactifs courants comprennent les agents halogénants et les nucléophiles. Les réactions sont généralement effectuées dans des solvants organiques à des températures contrôlées.

Réactions d'oxydation: Les agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.

Réactions de réduction: Les agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium sont couramment employés.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de this compound avec différents groupes fonctionnels .

Applications de la recherche scientifique

Chimie: this compound est utilisé comme composé outil pour étudier la modulation des canaux potassiques. Il aide à comprendre les relations structure-activité de ces canaux et leur rôle dans la physiologie cellulaire .

Biologie: En recherche biologique, this compound est utilisé pour étudier le rôle des canaux potassiques dans divers processus cellulaires, notamment la prolifération cellulaire, l'apoptose et le transport ionique .

Médecine: this compound a des applications thérapeutiques potentielles dans le traitement des maladies cardiovasculaires, de l'hypertension et des troubles neurologiques. Il a été démontré qu'il abaissait la tension artérielle chez les modèles animaux et il pourrait avoir des effets neuroprotecteurs .

Industrie: Bien que principalement utilisé dans la recherche, le rôle de this compound dans la modulation des canaux potassiques en fait un candidat pour le développement de nouveaux médicaments ciblant ces canaux .

Mécanisme d'action

This compound exerce ses effets en activant sélectivement les canaux potassiques activés par le calcium à conductance intermédiaire (KCa3.1). Il se lie au domaine de liaison de la calmoduline du canal, augmentant la sensibilité du canal aux ions calcium. Cela entraîne une augmentation de la probabilité d'ouverture du canal, permettant à davantage d'ions potassium de traverser et modulant ainsi l'excitabilité cellulaire et l'homéostasie ionique .

Applications De Recherche Scientifique

Chemistry: SKA-121 is used as a tool compound to study the modulation of potassium channels. It helps in understanding the structure-activity relationships of these channels and their role in cellular physiology .

Biology: In biological research, this compound is used to investigate the role of potassium channels in various cellular processes, including cell proliferation, apoptosis, and ion transport .

Medicine: this compound has potential therapeutic applications in treating cardiovascular diseases, hypertension, and neurological disorders. It has been shown to lower blood pressure in animal models and may have neuroprotective effects .

Industry: While primarily used in research, this compound’s role in modulating potassium channels makes it a candidate for developing new drugs targeting these channels .

Mécanisme D'action

SKA-121 exerts its effects by selectively activating intermediate-conductance calcium-activated potassium channels (KCa3.1). It binds to the channel’s calmodulin-binding domain, enhancing the channel’s sensitivity to calcium ions. This results in an increased open probability of the channel, allowing more potassium ions to flow through and thereby modulating cellular excitability and ion homeostasis .

Comparaison Avec Des Composés Similaires

Composés similaires:

SKA-31: Un autre activateur sélectif des canaux KCa3.1, mais avec des profils de puissance et de sélectivité différents.

Unicité: this compound est unique en raison de sa forte sélectivité pour les canaux KCa3.1 par rapport aux autres canaux potassiques. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques des canaux KCa3.1 dans divers processus physiologiques et pathologiques .

Activité Biologique

SKA-121 is a novel compound classified as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium (KCa3.1) channels. This compound has garnered attention due to its selective activation properties and potential therapeutic applications, particularly in cardiovascular health and cancer treatment. This article reviews the biological activity of this compound, summarizing key research findings, including its mechanism of action, selectivity, and effects observed in various studies.

This compound operates primarily by shifting the calcium-concentration response curve of KCa3.1 channels to the left, enhancing channel activation at lower calcium concentrations. This modulation results in increased potassium ion flow, leading to cellular hyperpolarization and vasodilation effects.

Key Findings:

- EC50 Value : The effective concentration for this compound is approximately 109 nM, indicating its potency in activating KCa3.1 channels .

- Selectivity : this compound exhibits a 40-fold selectivity for KCa3.1 over KCa2.3 and a 200 to 400-fold selectivity over voltage-gated sodium (NaV) and potassium (KV) channels .

Cardiovascular Impact

Research indicates that this compound significantly lowers mean arterial blood pressure in both normotensive and hypertensive mouse models. Importantly, this effect is not observed in KCa3.1 knockout mice, confirming the specificity of this compound's action on these channels.

| Study | Dose (mg/kg) | Effect on Blood Pressure | Notes |

|---|---|---|---|

| Coleman et al., 2014 | 100 | Significant decrease | Efficacy in both normotensive and hypertensive models |

| Lee et al., 2019 | 100 | Not applicable (KCa3.1 -/- mice) | Confirmed specificity of action |

Modulation of Cytokine Production

Recent studies have shown that this compound can influence immune responses by modulating cytokine production in macrophages. Specifically, treatment with this compound resulted in decreased levels of IL-8 and IL-10, which are associated with tumor progression and immune evasion.

| Cytokine | Baseline Level (pg/ml) | Post-Treatment Level (pg/ml) | Statistical Significance |

|---|---|---|---|

| IL-8 | Elevated | Significantly reduced | p < 0.01 |

| IL-10 | Elevated | Significantly reduced | p < 0.01 |

These findings suggest that this compound may play a role in enhancing anti-tumor immunity by inhibiting pro-tumorigenic cytokines .

Case Studies

Case Study 1: Blood Pressure Regulation

In a study involving normotensive and hypertensive mice, administration of this compound led to a marked reduction in blood pressure without significant side effects commonly associated with other KCa channel activators. This highlights its potential as a therapeutic agent for hypertension.

Case Study 2: Immune Modulation

In another investigation focusing on THP-1-derived macrophages, this compound treatment significantly downregulated IL-10 and IL-8 production. This suggests a potential application in cancer therapy by reducing tumor-promoting inflammation .

Propriétés

IUPAC Name |

5-methylbenzo[g][1,3]benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGUERWMMMQFJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does SKA-121 interact with its target and what are the downstream effects?

A1: this compound binds to the interface of the calmodulin (CaM) N-lobe and the CaM-binding domain (CaM-BD) of the KCa3.1 channel [, ]. This interaction enhances the channel's sensitivity to calcium, leading to its activation at lower calcium concentrations []. KCa3.1 activation plays a role in various physiological processes, and its modulation by this compound has been linked to blood pressure regulation [].

Q2: What are the structural determinants for this compound's selectivity towards KCa3.1 over KCa2 channels?

A2: this compound displays high selectivity for KCa3.1 over KCa2 channels, particularly KCa2.3. This selectivity is attributed to specific structural interactions within the binding site. This compound forms a hydrogen bond network with R362, a residue present in KCa3.1 but not KCa2.3 []. Furthermore, the compound exhibits favorable shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1, as well as M72 on CaM at the binding interface []. These specific interactions contribute significantly to its enhanced selectivity profile.

Q3: What is the significance of the 5-methyl group in this compound for its selectivity profile?

A3: The introduction of the 5-methyl group on the naphtho[2,1-d]oxazol-2-amine scaffold, differentiating it from its parent compound SKA-31, is crucial for the enhanced KCa3.1 selectivity observed in this compound []. This single methyl group substitution improves the overall shape complementarity and allows for more favorable hydrophobic interactions with residues like S372 and M368 on KCa3.1, leading to increased potency and selectivity for this channel subtype compared to KCa2 channels [].

Q4: Have any in vivo studies been conducted with this compound, and what were the outcomes?

A4: Yes, this compound has been investigated in vivo using blood pressure telemetry experiments []. Administration of this compound (100 mg/kg, intraperitoneal) resulted in a significant decrease in mean arterial blood pressure in both normotensive and hypertensive wild-type mice. Notably, this effect was absent in KCa3.1 knockout mice, confirming the compound's on-target activity and the role of KCa3.1 in blood pressure regulation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.